

Cross-reactivity studies of Hpk1-IN-19 with other kinases

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Comparative Analysis of HPK1 Inhibitor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target in immuno-oncology.[1][2][3] While specific cross-reactivity data for **Hpk1-IN-19** (also known as compound I-47 from patent WO2018102366A1) is not extensively available in the public domain, this guide utilizes data from other well-characterized HPK1 inhibitors to illustrate the principles and methodologies of kinase selectivity profiling.[4][5]

The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and unforeseen biological consequences.[6] Kinase inhibitor profiling is therefore an essential step in preclinical drug development.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the selectivity of a representative HPK1 inhibitor, "CompK," against other members of the MAP4K family. High selectivity within this family is desirable due to the diverse and sometimes opposing roles of these kinases in immune regulation.[7] For instance, while HPK1 (MAP4K1) is a negative regulator of T-cell activation, MAP4K3 (GLK) has been reported to play a positive role.[7]



Table 1: Selectivity Profile of HPK1 Inhibitor "CompK" against MAP4K Family Kinases

Kinase Target	Fold Selectivity vs. HPK1	Reference
HPK1 (MAP4K1)	1x	[7]
MAP4K2 (GCK)	>50x	[7]
MAP4K3 (GLK)	>50x	[7]
MAP4K4 (HGK)	>50x	[7]
MAP4K5 (KHS)	>400x	[7]

Note: The data for "CompK" is used as a representative example of a selective HPK1 inhibitor. A higher fold selectivity indicates greater specificity for HPK1.

In addition to family-wide selectivity, profiling against a broader panel of kinases is critical. For another series of biaryl amide HPK1 inhibitors, off-target activity was observed against kinases such as LCK, PKCD, MAP4K2, and STK4, highlighting the importance of comprehensive screening.

Experimental Protocols

Detailed below are common methodologies employed to assess the cross-reactivity of kinase inhibitors.

Kinome Scan

This high-throughput screening method assesses the binding of a test compound against a large panel of purified, recombinant kinases. The binding event is typically measured as a percentage of the kinase domain that is bound by the inhibitor at a specific concentration.

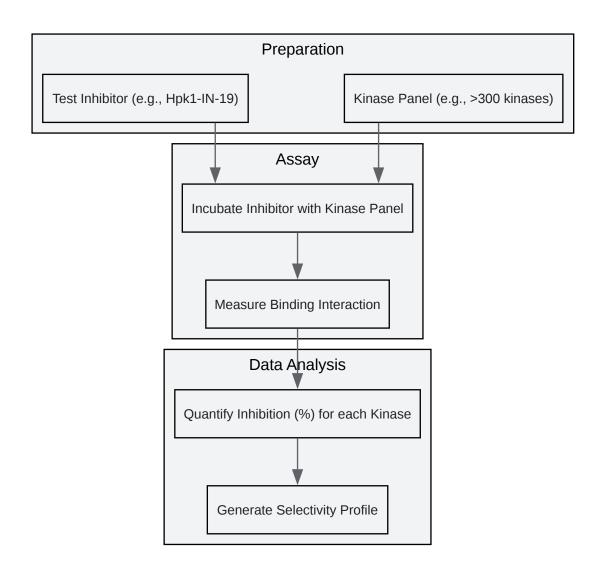
Experimental Workflow:

 Compound Immobilization or Kinase Immobilization: In one format, the test compound is immobilized on a solid support, and a lysate containing a diverse range of kinases is passed over it. In another format, a library of kinases is immobilized, and the test compound is introduced.



- Binding and Competition: The inhibitor competes with a known, labeled ligand for binding to the kinase.
- Quantification: The amount of bound inhibitor or displaced ligand is quantified, often using methods like quantitative PCR (for DNA-tagged kinases) or mass spectrometry.
- Data Analysis: The results are expressed as the percentage of inhibition or the dissociation constant (Kd) for each kinase, allowing for a broad overview of selectivity.

Diagram of a Typical Kinome Scan Workflow:



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Caption: A simplified workflow for a kinome scan assay.



Cellular Thermal Shift Assay (CETSA)

CETSA measures the target engagement of a drug in a cellular environment by assessing the thermal stability of the target protein.

Experimental Workflow:

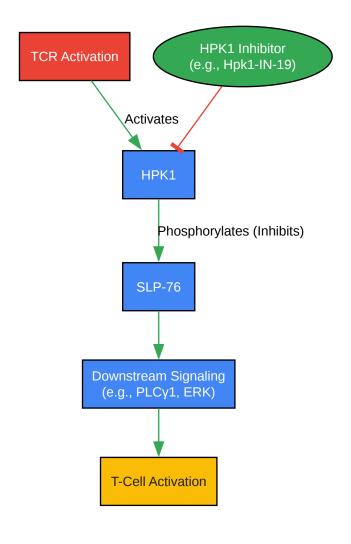
- Cell Treatment: Live cells are incubated with the test inhibitor or a vehicle control.
- Heating: The cells are heated to a range of temperatures.
- Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
- Protein Detection: The amount of soluble target protein (e.g., HPK1) at each temperature is quantified using methods like Western blotting or mass spectrometry.
- Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates binding and stabilization.

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates SLP-76, leading to the attenuation of downstream signaling pathways that are crucial for T-cell activation and effector function.[8] Inhibition of HPK1 is therefore expected to enhance T-cell responses against tumors.

Diagram of the HPK1 Signaling Pathway in T-Cells:





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Caption: HPK1 negatively regulates TCR signaling.

In summary, while specific cross-reactivity data for **Hpk1-IN-19** is not readily available, the methodologies and representative data for other HPK1 inhibitors presented here provide a framework for understanding and evaluating the selectivity of this important class of immuno-oncology drug candidates. Comprehensive kinase profiling is essential to identify potent and selective inhibitors with the potential for clinical success.

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